3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a cyclohexyl group, an imidazo[2,1-b]thiazole ring, and a phenyl group, making it a complex and potentially versatile molecule in various scientific applications.
Preparation Methods
The synthesis of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of thioamides with haloketones to form the thiazole ring . The imidazo[2,1-b]thiazole core can be synthesized by treating ethyl 2-aminothiazole-4-acetate with 4-chloro-2′-bromoacetophenone in acetone, followed by reaction with hydrazine hydrate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide can undergo various chemical reactions, including:
Scientific Research Applications
3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The imidazo[2,1-b]thiazole ring is known to interact with enzymes and receptors, modulating their activity . For example, it may inhibit certain kinases or proteases, leading to the suppression of cancer cell proliferation or the inhibition of microbial growth . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide can be compared with other imidazo[2,1-b]thiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
Pifithrin-β: An antineoplastic agent that inhibits p53.
WAY-181187: An anxiolytic agent.
These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-cyclohexyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIJCIVTLIQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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